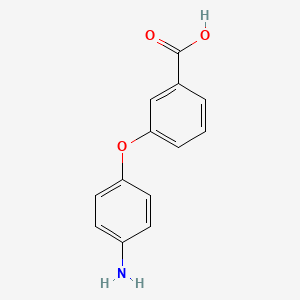

3-(4-Aminophenoxy)benzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related azo-benzoic acids is described in the first paper, where the precursors are benzaldehydes that undergo spectroscopic characterization. The synthesis involves azo-hydrazone tautomerism and acid-base dissociation in solution, which could be relevant to the synthesis of 3-(4-Aminophenoxy)benzoic acid . The third paper discusses the reaction of o-aminophenol with maleic anhydrides to produce benzoxazines and benzothiazines . This reaction could potentially be adapted for the synthesis of 3-(4-Aminophenoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometries of azo-benzoic acids were optimized using density functional theory in the first paper . This method could also be applied to 3-(4-Aminophenoxy)benzoic acid to predict its molecular structure and properties. The second paper provides insights into the structural characterization of co-crystals using X-ray single-crystal analysis , which could be useful if 3-(4-Aminophenoxy)benzoic acid forms co-crystals with other compounds.

Chemical Reactions Analysis

The first paper indicates that the azo-benzoic acids undergo tautomerism and dissociation reactions . These types of reactions could also be relevant for 3-(4-Aminophenoxy)benzoic acid, especially if it contains azo groups or if it is used in a pH-dependent environment.

Physical and Chemical Properties Analysis

The first paper's use of various spectroscopic techniques to characterize azo-benzoic acids suggests that similar methods could be employed to analyze the physical and chemical properties of 3-(4-Aminophenoxy)benzoic acid. The fourth paper discusses the synthesis of poly(ester-amide)s and their characterization using NMR spectroscopy . This information could be relevant if 3-(4-Aminophenoxy)benzoic acid is used as a monomer in polymer synthesis.

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Polyimides

- Specific Scientific Field : Polymer Science

- Summary of the Application : “3-(4-Aminophenoxy)benzoic acid” is used in the synthesis of polyimides, a class of polymers with a unique combination of properties. Their main advantages are high physical and mechanical characteristics in a wide range from cryogenic temperatures up to 250–300°C and heat resistance up to 400–450°C .

- Methods of Application or Experimental Procedures : The synthesis of polyimides involves a two-stage process: polyacylation to give polyamic acid and imidization (cyclodehydration). The formation of polyamic acids (PAA) is a reversible reaction .

- Results or Outcomes : The synthesis in benzoic acid takes place under mild conditions (140°C, 1–2 hour) to give completely imidized polyimides. The process becomes less sensitive to the basicity of diamines; therefore, low reactivity diamines can be involved .

Application 2: Photosensitive Polyimides

- Specific Scientific Field : Material Science

- Summary of the Application : “3-(4-Aminophenoxy)benzoic acid” is used in the development of photosensitive polyimides (PSPIs), which are indispensable materials for the field of semiconductors as insulation layers because of their high thermal stability, insulating properties, and good productivities .

- Methods of Application or Experimental Procedures : The PSPIs are derived from poly(amic acid)s (PAAs) as precursors of polyimides and are transformed into polyimides by thermal treatment .

- Results or Outcomes : The PSPIs have been applied as protective layers for circuit wiring on printed circuit boards. This new application requires high sensitivity, solution stability, and the ability to be developed by using aqueous alkaline solution .

Eigenschaften

IUPAC Name |

3-(4-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKOFLSRJZCPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)